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Compound of Interest

Compound Name: 1,2-Dibromohexafluoropropane

Cat. No.: B046708 Get Quote

An In-Depth Technical Guide to 1,2-Dibromohexafluoropropane: Synthesis, Properties, and

Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,2-dibromo-1,1,2,3,3,3-

hexafluoropropane, a halogenated propane derivative. With full editorial control, this document

is structured to deliver not just data, but actionable insights grounded in established chemical

principles. It is intended for professionals in research and development who require a deep

understanding of this compound's chemical behavior, from synthesis to potential applications.

Core Molecular and Physical Properties
1,2-Dibromohexafluoropropane is a significant compound in the realm of fluorinated organic

chemistry. Its unique properties, derived from the presence of both bromine and fluorine atoms,

make it a subject of interest for various specialized applications.[1]

Molecular Identity
Chemical Formula: C₃Br₂F₆[2][3]

Molecular Weight: 309.83 g/mol [2][3]
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IUPAC Name: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane[2]

CAS Registry Number: 661-95-0[2][3]

This structure, featuring a propane backbone with vicinal bromine atoms and extensive

fluorination, results in a high-density, low-volatility liquid with notable chemical stability.[1]

Physicochemical Data
The physical properties of 1,2-dibromohexafluoropropane are largely dictated by the heavy

halogen atoms and strong C-F bonds.

Property Value Source(s)

Molecular Formula C₃Br₂F₆ PubChem[2], NIST[3]

Molecular Weight 309.83 g/mol PubChem[2], NIST[3]

Appearance Colorless liquid CymitQuimica[1]

Boiling Point 71-72 °C Fisher Scientific

Density 2.169 g/cm³ ChemicalBook[4]

CAS Number 661-95-0 PubChem[2], NIST[3]

Synthesis of 1,2-Dibromohexafluoropropane
The primary industrial synthesis of 1,2-dibromohexafluoropropane is achieved through the

electrophilic addition of elemental bromine to hexafluoropropene (HFP).[5] This reaction is

characteristic of the chemistry of alkenes, where the electron-rich double bond is susceptible to

attack by electrophiles.[6][7][8][9][10]

Reaction Mechanism: Electrophilic Addition
The reaction proceeds via a well-established electrophilic addition mechanism. The electron

density of the π-bond in hexafluoropropene induces a dipole in the approaching bromine

molecule, rendering one bromine atom electrophilic (δ+). This electrophilic bromine is attacked

by the alkene, leading to the formation of a cyclic bromonium ion intermediate and a bromide
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ion. The subsequent nucleophilic attack by the bromide ion on one of the carbon atoms of the

cyclic intermediate opens the ring to yield the final vicinal dibromide product.[6][7][8][9][10]

Reactants
Intermediate

Product
CF₃-CF=CF₂

(Hexafluoropropene) CF₃-CF---CF₂
      |   / 
      Br⁺

(Cyclic Bromonium Ion)
+ Br⁻

Electrophilic Attack
(π-bond attacks Br)

Br-Br
(Bromine)

CF₃-CF(Br)-CF₂(Br)
(1,2-Dibromohexafluoropropane)

Nucleophilic Attack
(Br⁻ attacks carbon)

Click to download full resolution via product page

Caption: Electrophilic addition of bromine to hexafluoropropene.

Laboratory-Scale Synthesis Protocol
While industrial synthesis may be continuous, a batch-wise laboratory preparation can be

outlined based on the principles described in the patent literature.[5] The reaction is initiated in

the presence of a small amount of the final product, which helps to facilitate the initial stages.[5]

Materials:

Hexafluoropropene (gas)

Elemental Bromine (liquid)

1,2-Dibromohexafluoropropane (for initiation)

A suitable reaction vessel (e.g., a three-necked flask) equipped with a gas inlet, a dropping

funnel, and a reflux condenser.

Procedure:
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Charge the reaction vessel with liquid bromine and a small amount (1-10% by weight relative

to bromine) of 1,2-dibromohexafluoropropane.[5]

Cool the mixture and slowly bubble hexafluoropropene gas through the liquid.

The reaction is spontaneous and exothermic; maintain the temperature in the range of 20-70

°C.[5]

The disappearance of the red-brown color of bromine indicates the reaction is proceeding

towards completion.

Upon completion, the crude product can be purified.

Purification of the Product
Post-synthesis, the crude product may contain unreacted bromine or other impurities. A

standard purification workflow for halogenated compounds is advised.
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Crude Product
(from reaction)

Wash with aq. Na₂S₂O₃

(removes excess Br₂)

Wash with aq. NaHCO₃

(neutralizes any acidity)

Wash with Brine

Dry over Anhydrous MgSO₄

Filter

Fractional Distillation

Pure 1,2-Dibromohexafluoropropane

Click to download full resolution via product page

Caption: General purification workflow for 1,2-dibromohexafluoropropane.

Spectroscopic Characterization
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Characterization of 1,2-dibromohexafluoropropane relies on standard spectroscopic

techniques. The presence of fluorine makes ¹⁹F NMR a particularly powerful tool.

NMR Spectroscopy (¹³C and ¹⁹F)
¹⁹F NMR: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is

highly informative.[11][12] The spectrum is expected to show distinct signals for the CF₃,

CFBr, and CF₂Br groups. The chemical shifts are sensitive to the electronic environment,

with electron-withdrawing bromine atoms causing deshielding.[13][14]

¹³C NMR: Each of the three carbon atoms is chemically inequivalent and should produce a

distinct signal. The signals will be split by the attached fluorine atoms (C-F coupling).

Expected NMR Chemical Shift Ranges:
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Nucleus Functional Group
Typical Chemical
Shift Range (ppm)

Notes

¹⁹F -CF₃ +40 to +80

Relative to CFCl₃.[14]

The electron-

withdrawing effect of

the adjacent CFBr

group will influence

the exact shift.

-CF₂- +80 to +140

Relative to CFCl₃.[14]

The attached bromine

will cause a downfield

shift.

>CF- +140 to +250

Relative to CFCl₃.[14]

The attached bromine

will cause a downfield

shift.

¹³C C-X (Alkyl Halide) 55-80

Relative to TMS.[15]

The presence of

multiple fluorine atoms

will significantly shift

these carbons

downfield.

Aliphatic Carbons 10-40

Relative to TMS.[16]

The trifluoromethyl

carbon will be in this

region but shifted and

split by fluorine.

Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is suitable for analyzing this volatile compound. The

mass spectrum will show a molecular ion peak, but the most characteristic feature will be the

isotopic pattern of the bromine atoms. Naturally occurring bromine consists of two isotopes,

⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing two bromine
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atoms will exhibit a characteristic M, M+2, M+4 pattern with a relative intensity ratio of roughly

1:2:1.

Expected Fragmentation Patterns:

α-cleavage: Cleavage of the C-C bond adjacent to a bromine atom is a common

fragmentation pathway for alkyl halides.

Loss of Halogen: Loss of a bromine radical (Br•) or a fluorine radical (F•) is expected. The

loss of fragments with mass units of 19 (F) or 20 (HF) can be indicative of fluorinated

compounds.[17]

Reactivity and Potential Applications
The chemical reactivity of 1,2-dibromohexafluoropropane is dominated by the two C-Br

bonds, which are significantly weaker than the C-F and C-C bonds.

Chemical Reactivity
Dehalogenation: Vicinal dibromides can undergo dehalogenation with reagents like zinc dust

or sodium iodide to form alkenes. In this case, the product would be hexafluoropropene.

Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although the

strong electron-withdrawing effect of the fluorine atoms may deactivate the adjacent carbon

to Sₙ2 attack.

Precursor for Organometallic Reagents: It could potentially be used to form Grignard or

organolithium reagents, although the presence of multiple halogens can complicate these

reactions.

Applications
While not extensively documented in drug development literature, the properties of 1,2-
dibromohexafluoropropane suggest several niche applications:

Chemical Intermediate: Its primary use is likely as a building block in the synthesis of other

complex fluorinated molecules.[1] The two bromine atoms provide reactive handles for

further chemical modification.
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Specialized Solvent: Its high density and chemical stability make it a candidate for use as a

specialized solvent for certain reactions or extractions.[1]

¹⁹F NMR Reference or Probe: In the context of drug discovery, fluorinated compounds are

widely used in ¹⁹F NMR screening to study ligand-protein interactions.[13] While this specific

molecule's use is not explicitly documented, similar small, fluorinated molecules serve as

valuable tools in this field.

Other Industrial Uses: There is a mention of its use in the manufacturing of fire-extinguishing

microcapsules.[4]

Safety and Handling
As a polyhalogenated compound, 1,2-dibromohexafluoropropane requires careful handling.

Hazards: It is classified as an irritant and is toxic if swallowed, in contact with skin, or if

inhaled.

Handling Precautions: Work in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.

Conclusion
1,2-Dibromohexafluoropropane is a well-defined chemical entity with established physical

properties and a clear synthetic route. Its utility for researchers lies primarily in its role as a

fluorinated building block, offering reactive sites for the introduction of perfluorinated moieties

into larger molecules. While direct applications in drug development are not prominent, its

relevance to ¹⁹F NMR and the broader field of medicinal chemistry of fluorinated compounds is

clear. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe

and effective use in a research setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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